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molecular formula C7H8N4S B8817722 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbonitrile CAS No. 185040-27-1

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbonitrile

Cat. No. B8817722
M. Wt: 180.23 g/mol
InChI Key: JXLBJMVSMOLNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507505B2

Procedure details

3 ml of a methylamine-methanol solution, and 246 mg of triethylamine were added to a tetrahydrofuran (10 mL) solution containing 150 mg of 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile, and the mixture was stirred for 30 minutes at room temperature. After adding water, the solution was extracted with ethyl acetate, and dried with anhydrous magnesium sulfate. After concentration, 134 mg of a white solid was obtained as a subject compound.
Name
methylamine methanol
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN.CO.[CH2:5]([N:7](CC)CC)C.O1CCCC1.Cl[C:18]1[C:23]([C:24]#[N:25])=[CH:22][N:21]=[C:20]([S:26][CH3:27])[N:19]=1>O>[CH3:5][NH:7][C:18]1[C:23]([C:24]#[N:25])=[CH:22][N:21]=[C:20]([S:26][CH3:27])[N:19]=1 |f:0.1|

Inputs

Step One
Name
methylamine methanol
Quantity
3 mL
Type
reactant
Smiles
CN.CO
Name
Quantity
246 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
ClC1=NC(=NC=C1C#N)SC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CNC1=NC(=NC=C1C#N)SC
Measurements
Type Value Analysis
AMOUNT: MASS 134 mg
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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